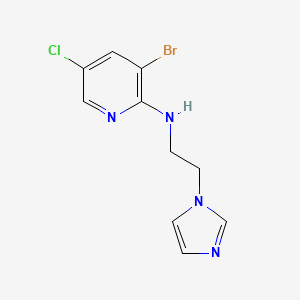![molecular formula C12H15BrClN3O2 B6645809 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular signaling pathways and play a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the disruption of the kinase signaling pathway, which ultimately results in the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to exhibit anti-inflammatory and immunomodulatory effects in various animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is its potent inhibitory activity against several kinases, which makes it a promising candidate for the development of novel kinase inhibitors. However, due to its complex structure, the synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be challenging, and its purification can be time-consuming and costly.
Orientations Futures
There are several future directions for the research on 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. One potential area of research is the development of novel kinase inhibitors based on the structure of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. Another area of research is the investigation of its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one could facilitate its use in various scientific research applications.
Conclusion
In conclusion, 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of novel kinase inhibitors. However, further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves the reaction of 3-bromo-5-chloropyridine-2-amine and 4-morpholin-4-ylbutan-2-one in the presence of a suitable solvent and a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Propriétés
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2/c13-10-7-9(14)8-16-12(10)15-2-1-11(18)17-3-5-19-6-4-17/h7-8H,1-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATPUZABZLYIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)

![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)



![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)